molecular formula C20H18NNaO3S B035078 Englitazone CAS No. 109229-58-5

Englitazone

Cat. No.: B035078
CAS No.: 109229-58-5
M. Wt: 375.4 g/mol
InChI Key: JQWYNJRCVYGLMO-UHFFFAOYSA-M
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Description

Englitazone is a hypoglycemic agent belonging to the thiazolidinedione class. It is primarily used for its insulinomimetic and insulin-enhancing actions, making it a potential therapeutic agent for managing non-insulin-dependent diabetes mellitus (NIDDM). The compound has a molecular formula of C20H19NO3S and a molar mass of 353.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Englitazone can be synthesized through a series of chemical reactions starting from (3S)-3-(4-((2-chloro-5-iodophenyl)(methoxy)methyl)phenoxy)tetrahydrofuran. This intermediate undergoes reactions catalyzed by zinc and nickel to form the final product . The synthesis involves deprotection and reduction steps, which are carried out under mild reaction conditions to ensure high yield and stability .

Industrial Production Methods: The industrial production of this compound involves a streamlined synthesis route that ensures high yield and purity. The process is designed to be scalable, making it suitable for mass production. The reaction conditions are optimized to maintain the stability of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions: Englitazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities .

Scientific Research Applications

Mechanism of Action

Englitazone exerts its effects by acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This activation leads to the modulation of genes involved in glucose and lipid metabolism. The compound enhances insulin sensitivity by increasing glucose uptake in adipocytes and muscle cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

  • Ciglitazone
  • Darglitazone
  • Netoglitazone
  • Troglitazone
  • Rivoglitazone
  • Pioglitazone
  • Lobeglitazone
  • Rosiglitazone

Comparison: Englitazone is unique among thiazolidinediones due to its specific molecular structure, which contributes to its distinct pharmacological profile. While other compounds like pioglitazone and rosiglitazone are currently in clinical use, this compound’s unique structure allows for different interactions with PPARγ, potentially leading to varied therapeutic effects .

Properties

CAS No.

109229-58-5

Molecular Formula

C20H18NNaO3S

Molecular Weight

375.4 g/mol

IUPAC Name

sodium;5-[(2-benzyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1

InChI Key

JQWYNJRCVYGLMO-UHFFFAOYSA-M

SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)OC1CC4=CC=CC=C4

Isomeric SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)O[C@H]1CC4=CC=CC=C4

Canonical SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Key on ui other cas no.

109229-58-5

Synonyms

5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione
CP 68722
CP 72466
CP 72467
CP-68722
CP-72466
CP-72467
englitazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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